4-Propionyl-1H-pyrrole-2-carboxylic acid

Description

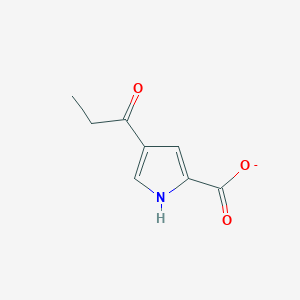

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propanoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-7(10)5-3-6(8(11)12)9-4-5/h3-4,9H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFLLRUDRAKKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Propionyl 1h Pyrrole 2 Carboxylic Acid

Established Synthetic Routes to 4-Propionyl-1H-pyrrole-2-carboxylic Acid and Its Analogs

The synthesis of pyrrole-2-carboxylic acid and its derivatives is a foundational process in organic chemistry, leading to a wide array of functionalized molecules. These compounds are recognized for their presence in natural products and their application as building blocks in the development of new chemical entities.

Role as an Intermediate in Pharmaceutical Synthesis

The pyrrole-2-carboxylic acid scaffold is a crucial pharmacophore found in numerous bioactive compounds. Its derivatives are integral to the development of drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents. Halogen-substituted pyrrole-2-carboxamides, for instance, are key fragments in synthetic antibacterials that target bacterial topoisomerases. nih.gov The modification of the pyrrole (B145914) ring, such as at the 4-position, is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and target binding affinity.

Pyrrole-2-carboxamide derivatives have been designed and evaluated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), presenting a promising avenue for treating drug-resistant tuberculosis. nih.gov Structure-activity relationship (SAR) studies in this area have shown that substitutions on the pyrrole ring are critical for activity. nih.gov Furthermore, pyrrole-2-carboxylate serves as a precursor in the biosynthesis of various natural products, including clorobiocin, coumermycin A1, and pyoluteorin. medchemexpress.com Although direct evidence for this compound in the synthesis of a specific marketed drug is not prominent, its structural similarity to these bioactive analogs suggests its potential as a valuable intermediate for creating novel pharmaceutical candidates.

Utility in Diversified Organic Compound Synthesis

The chemical reactivity of the pyrrole ring and the carboxylic acid group allows for the synthesis of a diverse range of organic compounds. The core structure can be readily converted into esters, amides, and other functional derivatives. An example of diversification is the synthesis of a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, which were prepared in high yields from N-PhF-4-oxoproline benzyl ester and its derivatives through treatment with various amines. nih.gov In the same study, 4-hydroxy-1H-pyrrole-2-carboxylic acid benzyl esters were also synthesized. nih.gov These transformations highlight the utility of 4-substituted pyrrole precursors in generating libraries of compounds for further investigation. The general class of pyrrole carboxylic acid amides is also significant in the agrochemical sector, where they have been investigated as fungicides that inhibit the mitochondrial respiration chain.

Advanced Synthetic Strategies for Pyrrole Carboxylic Acid Derivatives

Modern synthetic chemistry has focused on developing more efficient, sustainable, and specialized methods for creating complex molecules. This includes the use of novel reagents for specific functionalizations and the incorporation of renewable feedstocks.

Condensation Reactions Utilizing Specialized Reagents (e.g., Trifluoromethyl Vinamidinium Salts for 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid synthesis)

The introduction of trifluoromethyl (CF3) groups into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. An advanced synthetic approach involves the use of specialized reagents like trifluoromethyl vinamidinium salts for the synthesis of CF3-substituted building blocks.

A notable application of this strategy is the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid and its derivatives. The process involves the condensation of trifluoromethyl vinamidinium salt with glycine esters. While alkaline hydrolysis of the resulting ester intermediates proved complex, catalytic hydrogenation of a benzyl ester precursor successfully yielded the desired 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid. This method demonstrates the utility of vinamidinium salts in constructing highly functionalized and pharmaceutically relevant pyrrole derivatives.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|

| Trifluoromethyl vinamidinium salt | Glycine esters | Condensation | Esters of 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid |

| Benzyl ester of 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | H2, Catalyst | Catalytic Hydrogenation | 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid |

Biomass-Derived Feedstock Approaches for Pyrrole-2-carboxylic Acid Production

The shift towards sustainable chemical manufacturing has spurred research into using renewable biomass as a starting material for valuable platform chemicals. Pyrrole-2-carboxylic acid (PCA) is one such chemical that can be produced from bio-derived feedstocks. A promising route involves utilizing substrates derived from cellulose and chitin, two abundant biopolymers. researchgate.net

One innovative approach uses the reaction of D-glucosamine (derived from chitin) and pyruvic acid (obtainable from cellulose/glucose) to produce PCA. researchgate.net Researchers have optimized the synthetic conditions to achieve a 50% yield of PCA. researchgate.net This method not only provides a sustainable alternative to petroleum-based syntheses but also allows for the creation of a PCA-based chemical space by reacting D-glucosamine with various bio-derived α-keto acids, leading to a range of 3-substituted pyrrole-2-carboxylic acids.

| Reactant 1 (from Chitin) | Reactant 2 (from Biomass) | Product | Yield |

|---|---|---|---|

| D-glucosamine | Pyruvic acid | Pyrrole-2-carboxylic acid (PCA) | 50% |

| D-glucosamine | α-ketobutyric acid | 3-methylpyrrole-2-carboxylic acid | 42% |

| D-glucosamine | 2-oxovaleric acid | 3-ethylpyrrole-2-carboxylic acid | Data not specified |

| D-glucosamine | α-ketoglutaric acid | 3-(2-carboxyethyl)-1H-pyrrole-2-carboxylic acid | 29% |

The discovery of novel and sustainable synthetic routes from complex biomass-derived feedstocks is a significant challenge. To address this, researchers have developed automated route search methodologies. These computational tools analyze vast reaction databases, such as Reaxys®, to identify potential transformation pathways that connect simple, renewable starting materials to a target molecule. researchgate.net

This data-mining approach was instrumental in identifying the reaction between D-glucosamine and pyruvic acid as a promising route to PCA. The workflow for this automated search involves:

Assembling and customizing reaction data from large databases.

Building and cleaning a comprehensive reaction network.

Searching for synthetic pathways within the network that link specified feedstocks to the target product.

Ranking the identified routes based on predefined criteria like atom economy, solvent choice, and the number of steps. researchgate.net

This methodology represents a powerful strategy for accelerating the development of green and sustainable chemical processes, moving away from traditional reliance on fossil fuels.

Catalytic Systems for Pyrrole Formation from Cellulose and Chitin-Based Substrates

The conversion of abundant biopolymers like cellulose and chitin into valuable nitrogen-containing heterocyclic compounds such as pyrrole represents a significant advancement in sustainable chemistry. acs.org Chitin, the second most abundant biopolymer on Earth, can be directly transformed into pyrrole through hydrothermal conversion. acs.orgacs.org

In a typical process, chitin is treated in a sodium hydroxide (NaOH) solution at elevated temperatures (above 300°C). researchgate.net While a variety of nitrogen-containing compounds are produced, pyrrole is identified as the dominant product. acs.org Research has shown that a pyrrole yield of approximately 4% can be achieved at 325°C for 5 minutes in a 1 M NaOH solution without a specific catalyst. researchgate.net The proposed reaction pathway suggests that furanic compounds are generated as intermediates from the polysaccharide, which then react with a nitrogen source (either from the chitin itself or external ammonia) to form the pyrrole ring by exchanging the oxygen heteroatom. acs.org

Catalytic systems have been explored to improve the efficiency and selectivity of this conversion. For instance, the transformation of chitin and waste shrimp shells into acetic acid using a copper oxide (CuO) catalyst in basic water also generates pyrrole as the major nitrogen-containing product. acs.orgacs.org While cellulose is also a potential starting material, chitin has been shown to be a superior resource for producing certain platform chemicals. acs.org

Table 1: Pyrrole Formation from Chitin

| Substrate | Catalyst/Conditions | Major Products | Reported Pyrrole Yield |

|---|---|---|---|

| Chitin | 1 M NaOH, 325°C, 5 min | Pyrroles, Pyrazines, Pyridines, Amides | ~4% researchgate.net |

| Chitin | 2 M NaOH, 300°C | Acetic Acid, Pyrrole, other N-compounds | Not quantified, but dominant N-product acs.org |

wikipedia.orgwikipedia.orgSigmatropic Rearrangements in Substituted Pyrrole Synthesis

Sigmatropic rearrangements, particularly the acs.orgacs.org-sigmatropic rearrangement, are powerful tools for forming carbon-carbon bonds and are integral to several named reactions for pyrrole synthesis. acs.org A notable example is the Piloty–Robinson pyrrole synthesis, which involves the reaction of two equivalents of an aldehyde with hydrazine. wikipedia.org A key step in this reaction's mechanism is a acs.orgacs.org-sigmatropic rearrangement within a di-imine intermediate. wikipedia.org

A more modern approach involves the iridium-catalyzed isomerization of O-allyl oximes into O-vinyl oximes. acs.org These O-vinyl oximes readily undergo a facile acs.orgacs.org-sigmatropic rearrangement upon mild heating to form 1,4-imino carbonyl compounds. acs.orgnih.gov These intermediates then cyclize and condense in a Paal-Knorr type sequence to afford highly substituted pyrroles. acs.orgthieme-connect.com This method is valued for its functional group tolerance and provides a selective synthesis for 2,4- and 2,3,4-substituted pyrroles from readily available ketones. acs.org

Multicomponent Cascade Reactions for Pyrrole Ring Systems

Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like substituted pyrroles in a single operation. bohrium.com By combining three or more reagents, MCRs adhere to the principles of atom economy and are exceptionally well-suited for creating diverse molecular libraries for research. bohrium.com

Various MCR methodologies exist for constructing the pyrrole ring. bohrium.com These strategies often involve:

Reactions with 1,3-dicarbonyl compounds: These serve as versatile building blocks in condensations with amines and other components. orientjchem.org

Use of isonitriles: Isonitrile-based MCRs are common for building heterocyclic systems.

Reactions involving nitroalkanes and nitroalkenes: Nitroolefins are effective starting materials, participating in Michael additions as part of the cascade to form the pyrrole ring. bohrium.comresearchgate.net

1,3-dipolar cycloadditions: This approach can involve the reaction of münchnones with alkynes, which proceeds via a cycloaddition followed by a retro-Diels–Alder reaction to yield the pyrrole. wikipedia.orgbohrium.com

Metal-catalyzed cascades: Gold-catalyzed cascade reactions can provide a modular approach to substituted pyrroles from two components in a formal (3 + 2) annulation. organic-chemistry.org Similarly, palladium-catalyzed oxidative reactions can construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids through a cascade of C-C and C-N bond formations. organic-chemistry.org

These MCRs provide a powerful and flexible toolkit for accessing a wide array of structurally diverse pyrrole derivatives. researchgate.net

Chemical Transformations and Derivatization of this compound

The pyrrole ring and its substituents in this compound are amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These modifications can target the pyrrole ring itself, the carboxylic acid group, or involve the introduction of new functional groups.

Functionalization at Pyrrole Ring Positions (e.g., Nitration to 5-Nitro-4-propionyl-1H-pyrrole-2-carboxylic acid)

The pyrrole ring is highly reactive towards electrophilic substitution. mbbcollege.in However, strong acidic conditions, such as those found in typical nitrating mixtures (HNO₃/H₂SO₄), can lead to decomposition and polymerization of the sensitive pyrrole ring. mbbcollege.in Therefore, milder reagents are required for successful nitration. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a commonly used reagent for the nitration of pyrroles, typically performed at low temperatures. youtube.com This method allows for the controlled introduction of a nitro group onto the pyrrole ring, leading to the formation of compounds such as 5-Nitro-4-propionyl-1H-pyrrole-2-carboxylic acid . moldb.com

Modifications of Carboxylic Acid Group (e.g., Amidation to this compound dimethylamide)

The carboxylic acid functional group at the C2 position of the pyrrole is readily modified. A common transformation is amidation, which involves coupling the carboxylic acid with an amine. google.com This reaction typically requires a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond by removing the water molecule that is formed. google.com Commonly used coupling agents include carbodiimides (e.g., EDCI) or phosphonium-based reagents. google.com An alternative is the use of a cyclic alkyltriphosphonate anhydride. google.com This general procedure can be applied to synthesize a wide range of amides, including derivatives like This compound dimethylamide .

Introduction of Halogen Substituents (e.g., 4,5-dichloro-1H-pyrrole-2-carboxylic acid)

The pyrrole ring is extremely reactive towards halogens, and reactions with elemental chlorine or bromine can lead to polyhalogenated products. mbbcollege.inquimicaorganica.org To achieve selective halogenation, milder reagents and controlled conditions are necessary. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often employed for controlled chlorination. quimicaorganica.orgnih.gov This reactivity allows for the synthesis of halogenated derivatives such as 4,5-dichloro-1H-pyrrole-2-carboxylic acid . chemicalbook.com Halogenation can also occur via a halodecarboxylation process, where a pyrrole-2-carboxylic acid is treated with a halogen source like molecular bromine, leading to substitution at the C2 position and loss of carbon dioxide. acs.org

Table 2: Summary of Derivatization Reactions

| Reaction Type | Reagent(s) | Position(s) Modified | Example Product |

|---|---|---|---|

| Nitration | Acetyl nitrate (HNO₃/Ac₂O) | C5 position of pyrrole ring | 5-Nitro-4-propionyl-1H-pyrrole-2-carboxylic acid moldb.com |

| Amidation | Amine, Coupling Agent (e.g., EDCI) | C2 carboxylic acid | This compound dimethylamide |

Synthesis of Pyrrole-2-carboxamide Derivatives for Specific Research Applications

Pyrrole-2-carboxamide derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The synthesis of these derivatives typically involves the coupling of a pyrrole-2-carboxylic acid with a variety of amines using standard peptide coupling reagents.

A significant area of research for pyrrole-2-carboxamide derivatives is in the development of novel antibacterial agents. For instance, a series of these compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. In one study, pyrrole-2-carboxamides were designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids in the bacterial cell wall nih.govacs.org. The synthesis involved the coupling of various substituted pyrrole-2-carboxylic acids with a range of amines, leading to compounds with potent anti-TB activity. Structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups on the pyrrole ring and bulky substituents on the carboxamide nitrogen were beneficial for activity nih.govacs.org.

Another important application of pyrrole-2-carboxamide derivatives is in the field of oncology. Researchers have designed and synthesized novel pyrrole-based carboxamides as potential anticancer agents. For example, certain derivatives have been shown to act as tubulin polymerization inhibitors, targeting the colchicine-binding site and leading to cell cycle arrest and apoptosis in cancer cells nih.gov. The synthesis of these compounds allows for the exploration of how different substituents on the pyrrole ring and the amide nitrogen affect their anticancer potency and selectivity. Furthermore, pyrrole-3-carboxamide derivatives have been investigated as inhibitors of EZH2 (enhancer of zeste homologue 2), a protein often overexpressed in various cancers rsc.org.

The versatility of the pyrrole-2-carboxamide scaffold is further highlighted by its use in the development of inhibitors for other enzymes. For example, pyrrole-2-carboxylic acid itself has been identified as a specific inhibitor of proline racemase researchgate.net. This has spurred interest in synthesizing carboxamide derivatives to explore their potential as more potent and selective enzyme inhibitors for various therapeutic targets.

The following table provides a summary of selected research findings on the synthesis and application of pyrrole-2-carboxamide derivatives:

| Application Area | Target | Key Synthetic Approach | Noteworthy Findings |

| Antibacterial (Anti-tuberculosis) | Mycobacterial Membrane Protein Large 3 (MmpL3) | Amide coupling of substituted pyrrole-2-carboxylic acids with various amines. | Electron-withdrawing groups on the pyrrole ring and bulky substituents on the amide nitrogen enhance activity. nih.govacs.org |

| Anticancer | Tubulin (Colchicine-binding site) | Synthesis of novel pyrrole-based carboxamides. | Compounds exhibit potent anticancer properties by interfering with microtubule networks. nih.gov |

| Anticancer | Enhancer of zeste homologue 2 (EZH2) | Synthesis of pyrrole-3-carboxamide derivatives with a pyridone fragment. | A lead compound demonstrated significant reduction of cellular H3K27me3 levels. rsc.org |

| Enzyme Inhibition | Proline Racemase | Synthesis of pyrrole-2-carboxamide derivatives based on the known inhibitor pyrrole-2-carboxylic acid. | Exploration of derivatives for enhanced potency and selectivity as enzyme inhibitors. researchgate.net |

Methodological Challenges and Future Perspectives in Pyrrole Carboxylic Acid Synthesis

Another significant challenge is the scalability of many synthetic routes. Laboratory-scale syntheses that work well may not be readily transferable to large-scale industrial production due to factors such as the use of hazardous reagents, harsh reaction conditions, or the need for chromatographic purification. For example, while microreactor technology has shown promise for the rapid optimization and scale-up of pyrrole synthesis, its widespread adoption in industrial settings is still evolving ru.nl.

Looking to the future, several exciting perspectives are emerging in the field of pyrrole carboxylic acid synthesis. A major focus is the development of more sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry." This includes the use of greener solvents, catalysts, and reaction conditions. For instance, recent research has explored the use of heterogeneous catalysts and microwave-assisted synthesis to improve reaction efficiency and reduce waste rsc.orgnih.gov.

The application of modern catalytic methods is also a promising area. This includes the use of photocatalysis and biocatalysis to achieve novel transformations and improve selectivity under mild conditions. Photocatalysis, for example, can enable direct C-H functionalization of pyrroles, offering a more atom-economical approach to their derivatization nih.govacs.org. Biocatalysis, on the other hand, has the potential to provide highly enantioselective syntheses of chiral pyrrole derivatives, which are of great interest in pharmaceutical development nih.govrsc.org.

Medicinal Chemistry and Biological Activity of 4 Propionyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Design and Development of Biologically Active Compounds Utilizing the 4-Propionyl-1H-pyrrole-2-carboxylic Acid Motif

The design of biologically active compounds often involves the strategic modification of a core scaffold to optimize its pharmacological properties. While specific research on the this compound motif is not extensively documented, the broader class of pyrrole-2-carboxamides has been a subject of structure-guided design. For instance, in the development of inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a pyrrole-2-carboxamide scaffold was chosen to connect a 2,4-dichlorophenyl "head" group and a cyclohexyl "tail" group. nih.gov This design was based on a pharmacophore model and the crystal structure of MmpL3, where the pyrrole-2-carboxamide occupies a specific pocket (S4) in the binding site. nih.gov The rationale behind such designs is to create molecules that fit precisely into the target's active site, thereby eliciting a potent biological response. The 4-propionyl substituent, in this context, could be envisioned as a modifiable handle to fine-tune interactions within the binding pocket, potentially enhancing potency or selectivity.

Exploration of Therapeutic Efficacy of Pyrrole-Containing Compounds

Derivatives of 1H-pyrrole-2-carboxylic acid have been investigated for a wide array of therapeutic applications, demonstrating the versatility of this heterocyclic core. The following sections explore the biological activities of pyrrole (B145914) derivatives in various therapeutic areas, providing a context for the potential applications of compounds based on the this compound scaffold.

Anti-Mycobacterial Activity: Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

A significant area of research for pyrrole derivatives has been in the discovery of new anti-mycobacterial agents. MmpL3, an essential membrane transporter in Mycobacterium tuberculosis, is a key target for novel anti-tuberculosis drugs. nih.gov Pyrrole-2-carboxamide derivatives have been designed and synthesized as potent MmpL3 inhibitors. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that modifications to the pyrrole ring significantly impact their anti-TB activity. For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to greatly improve activity. nih.gov

One study reported a series of pyrrole-2-carboxamides with potent activity against M. tuberculosis, with some compounds exhibiting a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL. nih.gov A specific derivative, compound 32 from the study, showed excellent activity against drug-resistant tuberculosis strains, good microsomal stability, and no significant inhibition of the hERG K+ channel, highlighting its potential as a promising anti-TB agent. nih.gov The target of these pyrrole-2-carboxamides was confirmed to be MmpL3 through genetic and metabolic labeling assays. nih.gov

Table 1: Anti-TB Activity of Selected Pyrrole-2-carboxamide Derivatives

| Compound | R1 Group on Pyrrole Ring | MIC (μg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| 16 | 4-Fluorophenyl | <0.016 |

| 18 | 4-(Trifluoromethyl)phenyl | <0.016 |

| 28 | 4-Pyridyl | <0.016 |

| 32 | 5-Fluoro-3-pyridyl | <0.016 |

| 33 | 5-(Trifluoromethyl)-3-pyridyl | <0.016 |

This table is based on data from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. nih.gov

Antitumor and Antiproliferative Properties of Pyrrole Derivatives

The pyrrole scaffold is a common feature in many compounds with demonstrated antitumor and antiproliferative activities. researchgate.net Derivatives of 1H-pyrrole-2-carboxylic acid have been investigated for their ability to inhibit the growth of various cancer cell lines. While direct studies on this compound are limited, related pyrrole derivatives have shown promising results.

For instance, a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives were synthesized and screened for their antiproliferative activity against multiple human cancer cell lines. mdpi.com Some of these compounds exhibited a good to high selectivity index, suggesting a potential for targeted cancer therapy. mdpi.com The study highlighted that the antiproliferative activity could be influenced by the stereochemical orientation of the substituents on the pyrrole ring. mdpi.com

Another study focused on novel pyrrolo[1,2-a]quinoxalines synthesized from substituted phenyl-1H-pyrrole-2-carboxylic acid alkyl esters. These compounds were tested for their ability to inhibit the proliferation of human leukemic and breast cancer cell lines, with some showing notable antiproliferative activity. researchgate.net

Protein Kinase Inhibitory Activities

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Consequently, protein kinase inhibitors are a major focus of drug discovery. Pyrrole-containing compounds have emerged as a promising class of protein kinase inhibitors. nih.govmdpi.com

A novel series of pyrrole derivatives has been developed as potent inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling. The most potent analogs in this series exhibited IC50 values of less than 10 nM. nih.gov The proposed binding mode of these inhibitors involves interactions with the ATP-binding site of the kinase. nih.gov

Furthermore, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of p21-activated kinase 4 (PAK4), a kinase associated with various cancers. Molecular dynamics simulations have been used to study the binding modes and inhibitory mechanisms of these compounds. mdpi.com

Anti-inflammatory Potential

Pyrrole derivatives have long been recognized for their anti-inflammatory properties. The pyrrole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin (B1215870) and ketorolac (B1673617). nih.gov Research has continued to explore new pyrrole derivatives for their potential to treat inflammatory conditions.

A series of N-pyrrolylcarboxylic acids have been reported as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. nih.gov More recently, fused pyrrole derivatives, such as pyrrolopyridines, have been synthesized and shown to possess promising in vivo anti-inflammatory activity. nih.gov Docking studies of these active molecules have revealed a novel binding pose within the COX-2 binding site. nih.gov

Broad Spectrum Biological Activities

The versatility of the pyrrole scaffold extends to a broad range of other biological activities, including antimicrobial, antiviral, analgesic, and anticonvulsant properties.

Antimicrobial Activity: Pyrrole-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activity. While some compounds have shown efficacy against Gram-negative bacterial strains, their antifungal activity has been less significant. nih.gov Other studies have focused on pyrrolamides as a new class of DNA gyrase inhibitors with potential for broad-spectrum antibacterial applications. nih.gov

Antiviral Activity: The pyrrole nucleus is present in compounds that have been investigated for antiviral activity. The ability of these compounds to interact with viral proteins or interfere with viral replication processes makes them attractive candidates for the development of new antiviral drugs. nih.gov

Analgesic and Anticonvulsant Activity: The central nervous system is another area where pyrrole derivatives have shown therapeutic potential. Various pyrrole analogs have been synthesized and evaluated for their analgesic and anticonvulsant activities in preclinical models. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in medicinal chemistry. For derivatives of this compound, these studies have been instrumental in elucidating the structural features necessary for potent biological activity. The systematic modification of the pyrrole scaffold and its substituents has allowed researchers to identify key pharmacophoric elements.

Investigations have demonstrated that the nature and placement of substituents on the pyrrole ring are critical determinants of the biological activity of these compounds. For example, in a series of pyrrole-2-carboxamides developed as potential anti-tuberculosis (anti-TB) agents, the addition of phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, in conjunction with bulky substituents on the carboxamide, was found to significantly enhance their anti-TB activity. nih.govnih.gov More specifically, compounds that included a 3-pyridyl group, or a 3-pyridyl group with a fluoro substituent, showed strong activity against Mycobacterium tuberculosis. nih.gov

In a separate line of research on (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of cytosolic phospholipase A2, SAR studies focused on modifications at the 1, 3, and 5 positions of the pyrrole ring. nih.gov A key finding was that the length of the alkyl substituent at the 1-position was crucial for inhibitory action. The inhibitory capacity was lost when the alkyl chain was extended beyond five carbons for a propionic acid derivative and six carbons for an acetic acid derivative. nih.gov Interestingly, the introduction of a polar functional group, especially a carboxylic acid, at the terminus of an otherwise inactive 1-alkyl chain, not only restored but in some cases enhanced the inhibitory potency. nih.gov

Table 1: Key SAR Findings for Pyrrole Derivatives

Compound Series Modification Impact on Biological Activity Pyrrole-2-carboxamides Attachment of phenyl/pyridyl groups with electron-withdrawing substituents to the pyrrole ring Improved anti-TB activity [3, 7] Pyrrole-2-carboxamides Attachment of bulky substituents to the carboxamide Improved anti-TB activity [3, 7] (4-Acylpyrrol-2-yl)alkanoic acids Elongation of the 1-alkyl chain beyond 5-6 carbons Loss of inhibitory activity against cytosolic phospholipase A2 (4-Acylpyrrol-2-yl)alkanoic acids Introduction of a terminal carboxylic acid on the 1-alkyl chain Restoration or enhancement of inhibitory activity

These findings underscore the necessity of meticulous tuning of the electronic and steric properties of substituents on the pyrrole core to attain optimal biological effects.

Pharmacological and Biochemical Mechanism of Action Investigations

A thorough understanding of the mechanism of action is crucial for the development of novel therapeutic agents. For derivatives of this compound, research has been directed towards identifying their molecular targets and clarifying their influence on specific biochemical pathways.

The identification and validation of the biological target responsible for a compound's therapeutic effect is a cornerstone of drug discovery. nih.gov For pyrrole-based scaffolds, a range of targets has been identified, which vary depending on the specific derivatization of the pyrrole ring. nih.gov

In the context of their anti-tubercular properties, a significant target identified for pyrrole derivatives is the enoyl-acyl carrier protein reductase, known as InhA. nih.govresearchgate.net InhA is a vital enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of mycolic acids—key components of the mycobacterial cell wall. nih.goveurekaselect.com Molecular docking studies have indicated that pyrrolyl benzamide derivatives can establish strong hydrogen bonding interactions with amino acid residues within the active site of InhA. nih.gov

Another validated target for certain pyrrole-2-carboxamide derivatives is the Mycobacterial membrane protein large 3 (MmpL3). nih.govnih.gov MmpL3 is an indispensable transporter protein that facilitates the export of trehalose monomycolate (TMM), a mycolic acid precursor, across the inner membrane of mycobacteria. nih.gov The inhibition of MmpL3 results in the cytoplasmic accumulation of TMM and a consequent decrease in mycolic acid synthesis. nih.gov

Table 2: Validated Targets for Pyrrole-Based Scaffolds ```html

| Pyrrole Derivative Class | Validated Target | Therapeutic Area |

|---|---|---|

| Pyrrolyl benzamides | Enoyl-acyl carrier protein reductase (InhA) [12, 13] | Anti-tuberculosis |

| Pyrrole-2-carboxamides | Mycobacterial membrane protein large 3 (MmpL3) [3, 7] | Anti-tuberculosis |

alliedacademies.orgrsc.org##### 3.4.2. Impact on Mycolic Acid Biosynthesis Pathways

Given the promise of several pyrrole-based compounds as anti-tubercular agents, their effect on the mycolic acid biosynthesis pathway has been a focal point of research. M eurekaselect.comycolic acids are long-chain fatty acids that are both unique and essential components of the cell wall of Mycobacterium tuberculosis, providing a critical protective barrier for the bacterium.

frontiersin.orgAs previously noted, pyrrole derivatives are capable of inhibiting key enzymes in this pathway, including InhA and MmpL3. T nih.govnih.govnih.govhe inhibition of InhA directly obstructs the elongation of fatty acids that constitute the meromycolic acid chain. I nih.goveurekaselect.comn contrast, the inhibition of MmpL3 disrupts the transport of mycolic acid precursors, thereby halting the construction of the outer membrane. T nih.govnih.govhe impact of pyrrole-2-carboxamides on mycolic acid biosynthesis has been corroborated through metabolic labeling assays using [14C] acetate, which have demonstrated a reduction in mycolic acid synthesis following treatment with these compounds.

nih.govnih.govThe disruption of mycolic acid biosynthesis ultimately compromises the integrity of the mycobacterial cell wall, leading to the death of the bacterial cell. This targeted mechanism of action positions pyrrole derivatives as appealing candidates for the development of new anti-TB drugs.

eurekaselect.com##### 3.4.3. Enzymatic Degradation and Metabolic Pathways of Pyrrole Carboxylic Acids in Biological Systems (e.g., D-amino acid oxidase activity)

The metabolic fate of a drug candidate is a critical factor in its preclinical development. For pyrrole carboxylic acids, enzymatic degradation is a significant consideration. One enzyme that has been associated with the metabolism of related compounds is D-amino acid oxidase (DAAO). D researchgate.netAAO is a flavoenzyme that catalyzes the oxidative deamination of the D-isomers of α-amino acids to their corresponding α-keto acids.

nih.govfrontiersin.orgWhile the direct metabolism of this compound by DAAO has not been extensively detailed in the available research, it is known that certain fused pyrrole carboxylic acids can act as inhibitors of DAO. T researchgate.nethe inhibition of DAAO is being investigated as a potential therapeutic strategy for conditions such as schizophrenia, where elevating the levels of the DAAO substrate D-serine may offer therapeutic benefits.

researchgate.netThe broader metabolic pathways of pyrrole-2-carboxylic acid and its derivatives can encompass a variety of enzymatic reactions. For instance, the biosynthesis of pyrrole-2-carboxylic acid in some bacteria is known to involve the conversion of L-proline. T researchgate.nethe degradation of the related compound, pyrrole-2-carboxaldehyde, has also been examined, suggesting potential instability in biological systems. F mdpi.comurther investigation is required to fully map out the specific metabolic pathways and enzymatic degradation of this compound and its derivatives within biological systems.

Assessment of Druggability and Pre-clinical Development Aspects for Novel Derivatives

The "druggability" of a compound pertains to its potential for successful development into a pharmaceutical drug. This evaluation encompasses an assessment of its physicochemical properties, its pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—and its toxicological characteristics. F danaher.comor novel derivatives of this compound, these evaluations are pivotal for their progression through the drug discovery pipeline.

Preclinical development studies of promising pyrrole derivatives have indicated that some compounds can exhibit favorable druggability profiles. For instance, certain pyrrole-2-carboxamide anti-TB agents have shown low cytotoxicity and good microsomal stability. O nih.govnih.govne notable compound demonstrated excellent activity against drug-resistant tuberculosis, good microsomal stability, and minimal inhibition of the hERG K+ channel, a critical factor for assessing cardiac safety.

nih.govnih.govThe optimization of lead compounds is a central aspect of preclinical development. T nih.govhis process involves making structural modifications to enhance potency, selectivity, and ADME properties, while concurrently minimizing toxicity. F danaher.comor pyrrole-based compounds, this has encompassed strategies such as altering substituents to improve metabolic stability and solubility.

nih.govTable 3: Preclinical Development Aspects for Novel Pyrrole Derivatives

These findings suggest that with careful lead optimization, derivatives of this compound hold the potential for development into viable drug candidates.

Table of Compounds

Compound Name This compound Pyrrole-2-carboxamide (4-Acylpyrrol-2-yl)alkanoic acid Pyrrolyl benzamide Trehalose monomycolate D-serine Pyrrole-2-carboxaldehyde L-proline

Analytical and Spectroscopic Characterization Methodologies in Research of 4 Propionyl 1h Pyrrole 2 Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, Mass Spectrometry)

The definitive structure of 4-Propionyl-1H-pyrrole-2-carboxylic acid would be established using a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Resolution NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) ring, the propionyl group, and the carboxylic acid. The chemical shifts, coupling constants, and integration of these signals would confirm the connectivity of the atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further map out the proton-proton and proton-carbon correlations, respectively, providing unambiguous structural confirmation.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide additional structural information, corroborating the arrangement of the propionyl and carboxylic acid groups on the pyrrole core.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer an unequivocal determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the N-H group of the pyrrole ring, which are crucial for understanding the compound's physical properties.

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a primary method for both purification and purity analysis. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acidic modifier (such as formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form, would likely be employed. The retention time of the compound would be a key identifier, and the peak area would be used for purity assessment, typically with detection by UV-Vis spectrophotometry at a wavelength corresponding to the compound's chromophore.

Other Chromatographic Techniques: For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase and a suitable solvent system would be a common approach. Thin-Layer Chromatography (TLC) would be used for rapid monitoring of reaction progress and for optimizing the solvent system for column chromatography.

Quantitative Analytical Techniques for Reaction Monitoring and Yield Determination

To monitor the progress of a chemical reaction producing this compound and to determine the final yield, quantitative analytical methods are essential.

Quantitative HPLC (qHPLC): HPLC is a powerful tool for quantitative analysis. By creating a calibration curve with standards of known concentration, the concentration of the product in a reaction mixture can be accurately determined at various time points. This allows for the optimization of reaction conditions and the calculation of the reaction yield.

Quantitative NMR (qNMR): qNMR is another robust method for quantification. By adding a known amount of an internal standard to the sample, the quantity of the target compound can be determined by comparing the integral of its characteristic signal to that of the internal standard.

In the absence of specific experimental data for this compound, the detailed research findings and data tables as requested cannot be provided. The methodologies described above represent the standard approaches that would be taken in a research setting to fully characterize this compound.

Future Perspectives and Emerging Applications of Pyrrole Carboxylic Acids

Integration into Advanced Materials and Polymer Science

The unique chemical architecture of 4-Propionyl-1H-pyrrole-2-carboxylic acid makes it a promising monomer for the synthesis of novel functional polymers. The pyrrole (B145914) ring itself is a precursor to conducting polymers, while the carboxylic acid and propionyl groups offer sites for polymerization and post-polymerization modification.

Functionalized polypyrroles, for instance, can be synthesized with tailored properties for a range of applications. The incorporation of a propionyl group could influence the polymer's solubility, processability, and electronic properties. The carboxylic acid moiety provides a convenient handle for creating copolymers or for grafting other molecules onto the polymer backbone, leading to materials with enhanced biocompatibility or specific recognition capabilities. nih.govmdpi.com

One area of significant potential is in the development of conductive polymers for biomedical applications. Carboxylic acid-functionalized polypyrroles have been explored as bioactive platforms for cell adhesion, demonstrating their utility in tissue engineering and as coatings for medical implants. nih.govnih.gov The presence of the propionyl group in poly(this compound) could further enhance these properties or introduce new functionalities.

Table 1: Potential Properties and Applications of Polymers Derived from this compound

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymer | Enhanced solubility in organic solvents, tunable conductivity. | Organic electronics, anti-static coatings. |

| Copolymer | Biocompatibility, specific ligand binding. | Biosensors, drug delivery systems. |

| Surface-grafted Polymer | Improved cell adhesion and proliferation. | Tissue engineering scaffolds, implant coatings. |

This table presents hypothetical data based on the known properties of similar functionalized polypyrroles.

Development of Novel Catalytic Ligands and Organocatalysts

The structural motifs present in this compound suggest its potential as a versatile ligand for metal-catalyzed reactions and as a scaffold for the design of novel organocatalysts. The pyrrole nitrogen and the oxygen atoms of the carboxylic acid and propionyl groups can act as coordination sites for a variety of metal ions.

Pyrrole-2-carboxylic acid itself has been shown to be an effective ligand in copper-catalyzed cross-coupling reactions. nih.gov By analogy, this compound could form stable complexes with various transition metals, potentially leading to catalysts with unique reactivity and selectivity. The electronic and steric properties of the propionyl group could be tuned to influence the catalytic activity of the metal center.

Furthermore, the chiral potential of derivatives of this compound opens the door to asymmetric catalysis. The development of chiral pyrrolidine-based organocatalysts has been a significant area of research, with applications in a wide range of enantioselective transformations. unibo.it The rigid pyrrole ring and the functional handles of this compound provide an excellent starting point for the design of new classes of chiral ligands and organocatalysts.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The convergence of chemistry, biology, and materials science offers exciting opportunities for the application of functionalized pyrrole carboxylic acids. The ability to combine the electronic properties of polypyrrole with the biological recognition capabilities of biomolecules is a key area of interest.

One promising application is in the development of biosensors. Polypyrrole-based biosensors have been fabricated for the detection of various analytes, including glucose and dopamine. researchgate.netmdpi.comvu.lt The carboxylic acid group of this compound provides a straightforward route for the covalent immobilization of enzymes or antibodies onto a conductive polymer surface, leading to highly sensitive and selective biosensing platforms. nih.gov Copolymers of pyrrole and pyrrole-2-carboxylic acid have been successfully used in the development of immunosensors. nih.gov

Another area of interdisciplinary research is the creation of bioconjugates for therapeutic and diagnostic applications. The carboxylic acid functionality can be used to link the pyrrole moiety to peptides, proteins, or other biologically active molecules. mdpi.comnih.gov This approach could be used to develop targeted drug delivery systems or imaging agents.

Table 2: Potential Interdisciplinary Applications of this compound Derivatives

| Application Area | Description | Key Features |

| Biosensors | Covalent immobilization of enzymes or antibodies on a conductive polymer surface for the detection of specific biomolecules. | High sensitivity, selectivity, and stability. |

| Bioconjugation | Linking the pyrrole derivative to peptides or antibodies for targeted delivery or imaging. | Site-specific modification, preserved biological activity. |

| Bioelectronics | Development of biocompatible electronic devices that can interface with biological systems. | Biocompatibility, electrical conductivity. |

This table outlines potential applications based on research on related pyrrole carboxylic acids.

Sustainable and Green Chemistry Approaches in Pyrrole Derivative Manufacturing

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including pyrrole derivatives. Future research will undoubtedly focus on developing more environmentally friendly and sustainable methods for the production of this compound and related compounds.

One promising approach is the use of ionic liquids as green solvents and catalysts in organic synthesis. researcher.lifemdpi.comnih.govresearchgate.net Ionic liquids can offer advantages such as low volatility, high thermal stability, and recyclability, reducing the environmental impact of chemical processes.

Another key area of green chemistry is the use of biocatalysis. Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. For example, the enzymatic synthesis of polypyrrole-2-carboxylic acid particles has been demonstrated, highlighting the potential for biocatalytic approaches in the production of functionalized pyrrole polymers. rsc.org The development of enzymatic routes for the synthesis of this compound itself would be a significant advancement in sustainable manufacturing.

Furthermore, the use of renewable feedstocks is a central tenet of green chemistry. While not yet demonstrated for this specific compound, the broader field of pyrrole synthesis is exploring bio-based starting materials, which could eventually be applied to the manufacturing of this compound.

Q & A

Q. What are the common synthetic routes for 4-Propionyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a two-step process: (i) Friedel-Crafts acylation of 1H-pyrrole-2-carboxylic acid derivatives to introduce the propionyl group at the 4-position. Anhydrous AlCl₃ or FeCl₃ is often used as a catalyst in dichloromethane or nitrobenzene at 0–5°C to minimize side reactions . (ii) Ester hydrolysis of intermediates (e.g., methyl esters) using aqueous NaOH or HCl in ethanol/water under reflux to yield the carboxylic acid moiety. Reaction optimization includes controlling stoichiometry (1.2–1.5 equivalents of acylating agent) and monitoring pH during hydrolysis to prevent decarboxylation . Purity is enhanced via recrystallization from ethanol/water mixtures (70:30 v/v) .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/0.1% TFA in water, gradient elution) confirm purity >95% .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key signals: pyrrole ring protons (δ 6.5–7.2 ppm), propionyl carbonyl (δ 170–172 ppm), and carboxylic acid protons (broad δ 12–13 ppm) .

- X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H⋯O and O–H⋯O interactions) that stabilize the crystal lattice, critical for reproducibility in polymorph studies .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in biological activity data of this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : LC-MS detects trace byproducts (e.g., unhydrolyzed esters or acylated isomers) that may interfere with bioassays .

- Assay conditions : Standardize cell-based assays (e.g., MIC for antimicrobial activity) using consistent solvent controls (DMSO ≤0.1% v/v) and triplicate measurements .

- Structure-activity relationship (SAR) studies : Systematic substitution at the pyrrole ring (e.g., replacing propionyl with acetyl or trifluoromethyl groups) clarifies pharmacophore contributions .

Q. How do intermolecular interactions influence the crystalline structure of this compound?

- Methodological Answer :

- Hydrogen bonding : Centrosymmetric dimers form via N1–H1⋯O1 bonds (graph-set motif R₂²(10)), while O2–H2⋯O1 interactions extend chains along the a-axis. These interactions dictate solubility and thermal stability .

- Crystal packing analysis : Single-crystal X-ray diffraction (293 K, Mo Kα radiation) reveals torsion angles (e.g., C4–C5–C6–O2 = 178.5°) and anisotropic displacement parameters, guiding co-crystal design for enhanced bioavailability .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT calculations : B3LYP/6-311++G(d,p) basis sets model electron density at the carbonyl group (MEP surfaces) to predict sites for nucleophilic attack .

- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., COX-2 or kinases) by optimizing hydrogen bonds between the carboxylic acid group and active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.